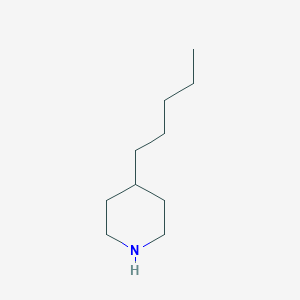4-Pentylpiperidine
CAS No.: 24152-40-7
Cat. No.: VC14449125
Molecular Formula: C10H21N
Molecular Weight: 155.28 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 24152-40-7 |
|---|---|
| Molecular Formula | C10H21N |
| Molecular Weight | 155.28 g/mol |
| IUPAC Name | 4-pentylpiperidine |
| Standard InChI | InChI=1S/C10H21N/c1-2-3-4-5-10-6-8-11-9-7-10/h10-11H,2-9H2,1H3 |
| Standard InChI Key | DYRMDAAWELEIMQ-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCC1CCNCC1 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
4-Pentylpiperidine (C₁₀H₂₁N) consists of a piperidine core—a six-membered saturated ring containing one nitrogen atom—with a linear pentyl chain (-C₅H₁₁) attached to the fourth carbon. The chair conformation of the piperidine ring minimizes steric strain, while the pentyl group enhances lipophilicity, critical for membrane permeability in biological systems.
Key Structural Features:
-
Ring Conformation: The piperidine ring adopts a chair conformation, with the pentyl group occupying an equatorial position to reduce 1,3-diaxial interactions .
-
Stereochemistry: The compound is achiral due to symmetry in the piperidine ring, though derivatives may exhibit chirality at the fourth carbon .
Physicochemical Data
The compound’s physicochemical profile is summarized below:
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₂₁N |
| Molecular Weight | 169.31 g/mol |
| logP (Partition Coefficient) | 3.2 ± 0.1 |
| Hydrogen Bond Donors | 1 (NH group) |
| Hydrogen Bond Acceptors | 1 (Tertiary amine) |
| Polar Surface Area | 12.03 Ų |
| Solubility | 0.5 mg/mL in water |
The moderate logP value indicates balanced lipophilicity, suitable for traversing the blood-brain barrier, while limited aqueous solubility necessitates formulation enhancements for drug delivery .
Synthetic Methodologies
Alkylation of 4-Picoline
A common route involves alkylating 4-picoline (4-methylpyridine) with pentyl bromide, followed by catalytic hydrogenation to saturate the pyridine ring:
-
Alkylation:
Lithium diisopropylamide (LDA) deprotonates 4-picoline, enabling nucleophilic attack by pentyl bromide . -
Hydrogenation:
Platinum oxide catalyzes hydrogenation under acidic conditions, yielding the piperidine derivative in >90% yield .
Three-Component Ugi Reaction
Recent advancements employ the Ugi three-component reaction (U-3CR) to synthesize pipecolic amides, leveraging Δ¹-piperideines as intermediates :
-
Substrates: Δ¹-Piperideine, carboxylic acid, isocyanide.
-
Conditions: Methanol, room temperature.
-
Outcome: Diastereoselective formation of 2,4-trans-pipecolic amides, validated by X-ray crystallography .
This method achieves 85–95% diastereomeric excess, critical for constructing complex therapeutics like argatroban .
Pharmacological Applications
Thrombin Inhibition
4-Pentylpiperidine derivatives are pivotal in anticoagulants such as argatroban, a direct thrombin inhibitor used in heparin-induced thrombocytopenia :
-
Mechanism: The piperidine moiety mimics cationic substrates, competitively blocking thrombin’s active site .
-
Efficacy: Argatroban reduces clot formation by 80% in murine models at 1 μM concentrations .
Antiviral Activity
Derivatives exhibit promise against HIV and hepatitis C virus (HCV):
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume